

Fagomine: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Fagomine

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Introduction

Fagomine, a polyhydroxylated piperidine alkaloid, is an iminosugar naturally occurring in various plants, most notably in buckwheat (*Fagopyrum esculentum*) seeds.^[1] Its structural similarity to monosaccharides allows it to act as a competitive inhibitor of several glycosidases, making it a molecule of significant interest for its potential therapeutic applications in metabolic disorders. This technical guide provides a comprehensive overview of the physical and chemical properties of D-**fagomine**, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action.

Physical and Chemical Properties

Fagomine is a white to yellow crystalline powder. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and formulation.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₃ NO ₃	[2][3]
Molecular Weight	147.17 g/mol	[2][3]
Melting Point	185-186 °C	[2]
Boiling Point	315.4 ± 42.0 °C (Predicted)	[2]
Density	1.279 g/cm ³ (Predicted)	[2]
Appearance	Yellow powder	[2]
Solubility	H ₂ O: ≥ 36 mg/mL; Soluble in DMSO	[2][3]
pKa	14.16 ± 0.60 (Predicted)	[2]
Specific Rotation (α)	+23° (c=1 in H ₂ O); +37° (c=1 in 0.1M HCl)	[2]
CAS Number	53185-12-9	[2]
InChI Key	YZNNBIQWYLDM- HSUXUTPPSA-N	
SMILES	C(O)[C@@H]1--INVALID- LINK----INVALID-LINK--CCN1	

Chemical Synthesis and Analysis

Chemo-enzymatic Synthesis of a D-fagomine Precursor

A two-step chemo-enzymatic synthesis has been developed, utilizing a fructose-6-phosphate aldolase (FSA) catalyzed aldol reaction as the key step.[2][3] This method is advantageous due to the use of an unphosphorylated donor substrate, which simplifies downstream processing.[2]

Methodology:

- **Reaction Setup:** The reaction is performed in a 10 mL total volume containing 30 mM 3-(benzyloxycarbonylamino)propanal (β-CHO), 45 mM dihydroxyacetone (DHA), and 1 U/mL of Fructose-6-phosphate aldolase (FSA) in 50 mM HEPES buffer (pH 8.0).[2][3]

- Immobilization (Optional but Recommended): For improved stability and reusability, FSA can be immobilized on supports like glyoxal-agarose. This allows for multiple reaction cycles and simplifies biocatalyst recovery.[2][3]
- Incubation: The reaction mixture is incubated at 25°C with orbital stirring.[2][3]
- Monitoring: The reaction progress is monitored by taking periodic samples and quantifying the concentrations of the substrate (β -CHO) and the product (pre-D-**fagomine**) by HPLC.[2]
- Downstream Processing: The resulting precursor, pre-D-**fagomine**, can then be converted to D-**fagomine** through subsequent chemical steps, typically involving catalytic hydrogenation to remove the Cbz protecting group and induce reductive cyclization.

Total Synthesis from D-lyxose

An alternative approach involves the total synthesis of D-**fagomine** from the readily available starting material, D-lyxose.[4][5] This multi-step synthesis relies on key chemical transformations to construct the piperidine ring with the desired stereochemistry.

Key Steps:

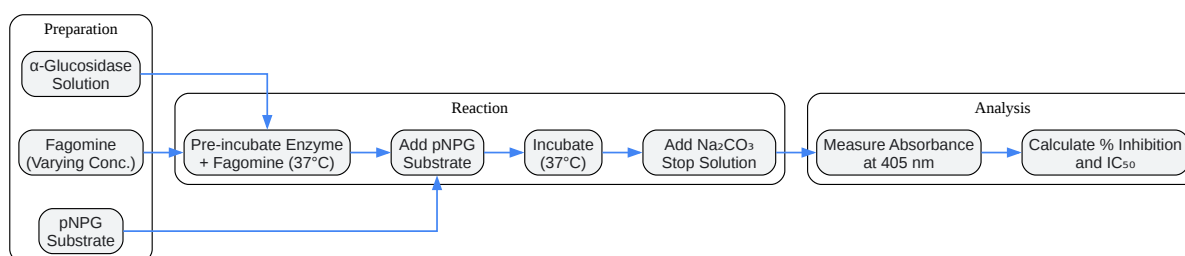
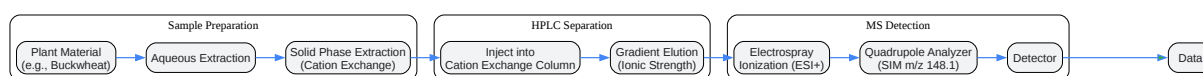
- Regioselective and Diastereoselective Amination: Introduction of a nitrogen-containing functional group at a specific position with controlled stereochemistry.
- Hydroboration-Oxidation: Conversion of an alkene intermediate to an alcohol with anti-Markovnikov regioselectivity.
- Appel Reaction: Transformation of an alcohol into an alkyl halide, facilitating subsequent cyclization.
- Intramolecular Cyclization: Formation of the core piperidine ring structure.

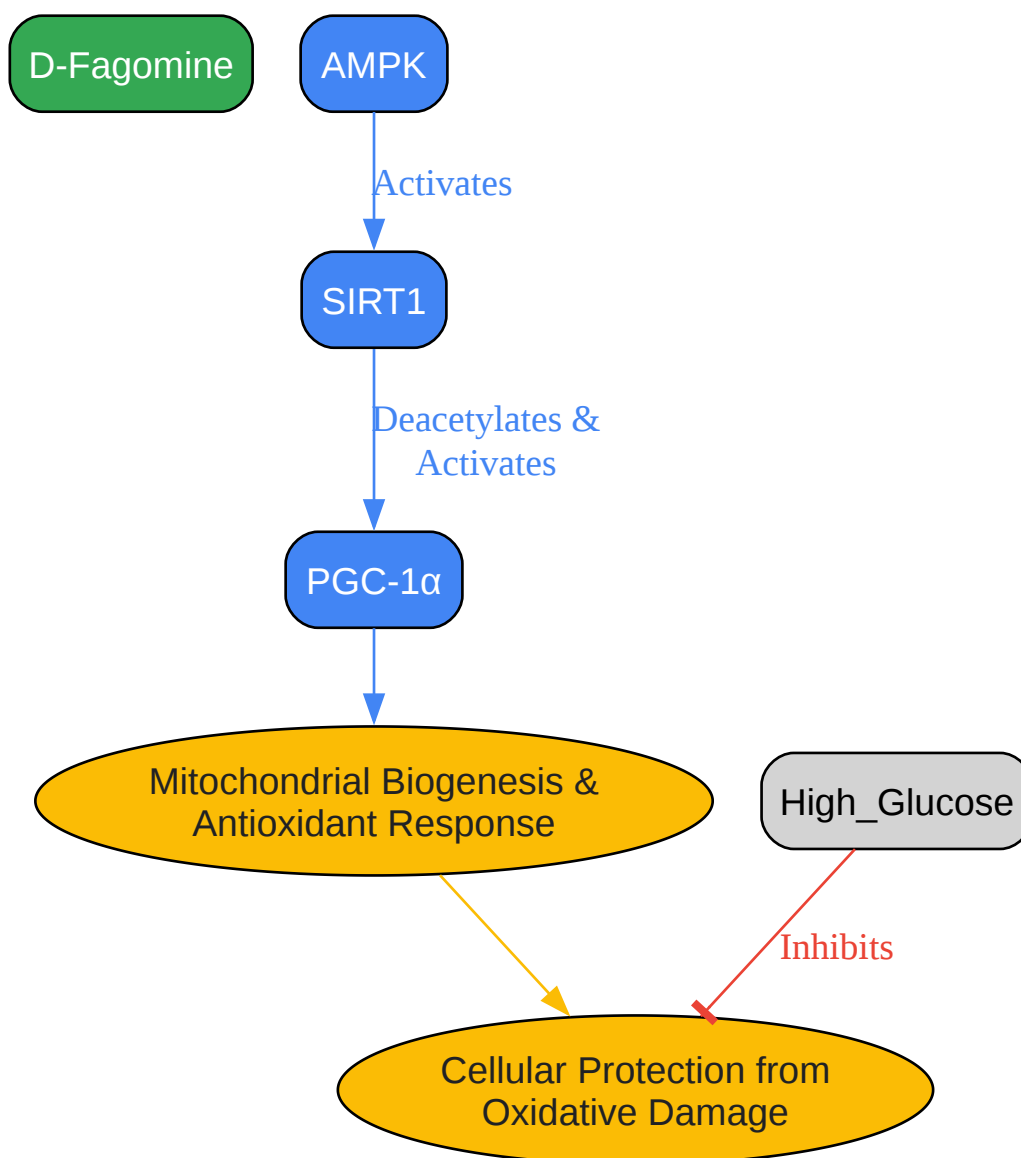
Quantification by Cation Exchange HPLC/ESI-Q-MS

A reliable method for the quantification of **fagomine** in various matrices, such as plant extracts and foodstuffs, utilizes cation exchange high-performance liquid chromatography coupled with electrospray ionization single quadrupole mass spectrometry (ESI-Q-MS).[1][6] This method allows for the separation of D-**fagomine** from its diastereomers.[1][6]

Experimental Protocol:

- Chromatography System: A standard HPLC system equipped with a cation exchange column.
- Mobile Phase: An aqueous buffer system, typically with a gradient of increasing ionic strength (e.g., ammonium formate) to elute the cationic iminosugars.
- Detection: ESI-MS operating in positive ion mode.
- Quantification: Selected Ion Monitoring (SIM) of the protonated molecular ion $[M+H]^+$ of **fagomine** (m/z 148.1).
- Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.





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References

- 1. Determination of D-fagomine in buckwheat and mulberry by cation exchange HPLC/ESI-Q-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. pure.skku.edu [pure.skku.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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